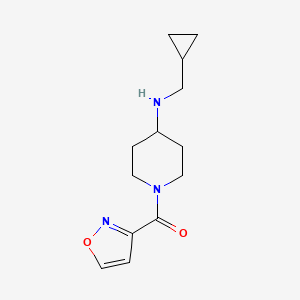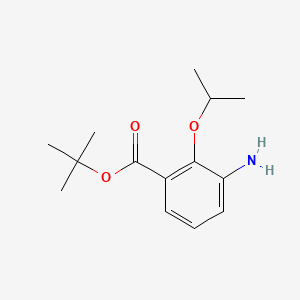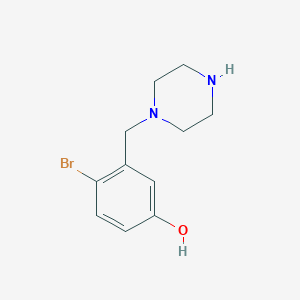
N-(cyclopropylmethyl)-1-(1,2-oxazole-3-carbonyl)piperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(シクロプロピルメチル)-1-(1,2-オキサゾール-3-カルボニル)ピペリジン-4-アミンは、シクロプロピルメチル基とオキサゾールカルボニル基が置換されたピペリジン環を特徴とする合成有機化合物です。
準備方法
合成経路と反応条件
出発物質: 合成は通常、市販のピペリジン誘導体から始まります。
シクロプロピルメチル化: ピペリジン環は最初にシクロプロピルメチル基で官能化されます。これは、塩基性条件下でシクロプロピルメチルハロゲン化物を用いた求核置換反応によって達成できます。
オキサゾールカルボニル化: オキサゾールカルボニル基の導入は通常、アシル化反応によって行われます。これは、トリエチルアミンなどの塩基の存在下でオキサゾール-3-カルボニルクロリドを使用することを含みます。
最終カップリング: 最後のステップでは、適切な条件下でシクロプロピルメチル化されたピペリジンとオキサゾールカルボニル誘導体をカップリングして、標的化合物を生成します。
工業的生産方法
工業的生産方法は、収率と純度を最大化するために上記の合成経路を最適化することを含む可能性があります。これには、連続フローリアクター、自動合成プラットフォーム、および高速液体クロマトグラフィー(HPLC)などの高度な精製技術の使用が含まれます。
化学反応の分析
反応の種類
酸化: この化合物は、特にピペリジン環で酸化反応を起こし、N-オキシドを形成する可能性があります。
還元: 還元反応は、オキサゾール環を標的にすることができ、環開裂または水素化生成物を生じる可能性があります。
置換: この化合物は、特にシクロプロピルメチル基で求核置換反応に関与できます。
一般的な試薬と条件
酸化: 過酸化水素またはm-クロロ過安息香酸(m-CPBA)などの試薬を穏やかな条件下で使用します。
還元: パラジウムカーボン(Pd / C)または水素化アルミニウムリチウム(LiAlH4)を用いた触媒水素化。
置換: 水素化ナトリウム(NaH)またはtert-ブトキシカリウム(KOtBu)などの強塩基の存在下でのアルキルハロゲン化物またはスルホン酸エステル。
主要な生成物
酸化: N-オキシドおよびその他の酸化誘導体。
還元: オキサゾール部分の還元または環開裂生成物。
置換: 使用した求核剤に応じて、さまざまな置換誘導体。
科学的研究の応用
化学
合成中間体: より複雑な分子の合成における中間体として使用されます。
生物学
酵素阻害: 特定の酵素を阻害する可能性を調査しており、薬物開発の候補となっています。
受容体結合: 特定の生物学的受容体に結合する能力が研究されており、細胞プロセスに影響を与えています。
医学
薬物開発: 特にその潜在的な治療効果のために、新しい医薬品の開発におけるリード化合物として探索されています。
薬物動態: その吸収、分布、代謝、および排泄(ADME)特性に関する研究。
産業
材料科学:
農薬: 新しい農薬製品の開発における使用を調査しています。
作用機序
N-(シクロプロピルメチル)-1-(1,2-オキサゾール-3-カルボニル)ピペリジン-4-アミンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。シクロプロピルメチル基とオキサゾールカルボニル部分は、これらの標的に結合し、その活性を調節し、望ましい生物学的効果をもたらす上で重要な役割を果たします。関与する正確な経路は、特定の用途と標的に依存します。
類似化合物の比較
類似化合物
N-(シクロプロピルメチル)-1-(1,2-オキサゾール-3-カルボニル)ピペリジン: アミン基がありません。これは、その生物学的活性を影響を与える可能性があります。
N-(シクロプロピルメチル)-1-(1,2-オキサゾール-3-カルボニル)ピペリジン-4-オール: アミンではなくヒドロキシル基が含まれており、反応性と相互作用が変わる可能性があります。
N-(シクロプロピルメチル)-1-(1,2-オキサゾール-3-カルボニル)ピペリジン-4-カルボキサミド: カルボキサミド基を特徴としており、薬物動態特性に影響を与える可能性があります。
独自性
N-(シクロプロピルメチル)-1-(1,2-オキサゾール-3-カルボニル)ピペリジン-4-アミンは、シクロプロピルメチル基とオキサゾールカルボニル基の両方が存在するため、独特です。これらの基は、特定の化学的および生物学的特性を付与します。これらの構造的特徴により、科学研究や産業におけるさまざまな用途に適した汎用性の高い化合物になります。
類似化合物との比較
Similar Compounds
N-(cyclopropylmethyl)-1-(1,2-oxazole-3-carbonyl)piperidine: Lacks the amine group, which may affect its biological activity.
N-(cyclopropylmethyl)-1-(1,2-oxazole-3-carbonyl)piperidin-4-ol: Contains a hydroxyl group instead of an amine, potentially altering its reactivity and interactions.
N-(cyclopropylmethyl)-1-(1,2-oxazole-3-carbonyl)piperidin-4-carboxamide: Features a carboxamide group, which may influence its pharmacokinetic properties.
Uniqueness
N-(cyclopropylmethyl)-1-(1,2-oxazole-3-carbonyl)piperidin-4-amine is unique due to the presence of both the cyclopropylmethyl and oxazole carbonyl groups, which confer specific chemical and biological properties. These structural features make it a versatile compound for various applications in scientific research and industry.
特性
分子式 |
C13H19N3O2 |
|---|---|
分子量 |
249.31 g/mol |
IUPAC名 |
[4-(cyclopropylmethylamino)piperidin-1-yl]-(1,2-oxazol-3-yl)methanone |
InChI |
InChI=1S/C13H19N3O2/c17-13(12-5-8-18-15-12)16-6-3-11(4-7-16)14-9-10-1-2-10/h5,8,10-11,14H,1-4,6-7,9H2 |
InChIキー |
RECGUJYXMBTNRB-UHFFFAOYSA-N |
正規SMILES |
C1CC1CNC2CCN(CC2)C(=O)C3=NOC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-Pentofuranosyl-7h-tetrazolo[5,1-i]purine](/img/structure/B12074420.png)









